(2-~13~C)Octanoic acid

Glycogenolysis Smooth Muscle Metabolism 13C-NMR Spectroscopy

(2-¹³C)Octanoic acid (CAS 287111-06-2), also referred to as Caprylic acid-2-¹³C or Octanoic acid-2-¹³C, is a stable isotope-labeled analog of the eight-carbon saturated fatty acid, octanoic acid. It is distinguished by the substitution of a single carbon-13 atom at the second carbon (C-2) of the alkyl chain.

Molecular Formula C8H16O2
Molecular Weight 145.20 g/mol
CAS No. 287111-06-2
Cat. No. B3432493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-~13~C)Octanoic acid
CAS287111-06-2
Molecular FormulaC8H16O2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)O
InChIInChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i7+1
InChIKeyWWZKQHOCKIZLMA-CDYZYAPPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 64 °F (NTP, 1992)
Very slightly sol in water (0.068 g/100 g at 20 °C);  freely sol in alcohol, chloroform, ether, carbon disulfide, petroleum ether, glacial acetic acid
Miscible in ethanol, chloroform, acetonitrile
In water 789 mg/L at 30 °C
0.789 mg/mL
slightly soluble in water;  soluble in most organic solvents

(2-¹³C)Octanoic Acid (CAS 287111-06-2): A Position-Specific ¹³C-Labeled Medium-Chain Fatty Acid for Quantitative Metabolic Tracing


(2-¹³C)Octanoic acid (CAS 287111-06-2), also referred to as Caprylic acid-2-¹³C or Octanoic acid-2-¹³C, is a stable isotope-labeled analog of the eight-carbon saturated fatty acid, octanoic acid. It is distinguished by the substitution of a single carbon-13 atom at the second carbon (C-2) of the alkyl chain [1]. This compound is supplied as a high-purity liquid, with a typical isotopic enrichment of 99 atom % ¹³C, a boiling point of 237 °C, and a density of 0.916 g/mL at 25 °C . Its primary utility lies in its role as a position-specific tracer for investigating the metabolic fate of medium-chain fatty acids, enabling the precise tracking of the C-2 carbon atom through oxidative pathways such as β-oxidation and the tricarboxylic acid (TCA) cycle [2].

Why (2-¹³C)Octanoic Acid (287111-06-2) Cannot Be Substituted: The Critical Role of Position-Specific Labeling in Tracer Studies


Generic, unlabeled octanoic acid is indistinguishable from endogenous fatty acid pools, rendering it useless for quantitative metabolic flux analysis. Similarly, other isotopologues, such as [1-¹³C]octanoic acid, offer a different labeling pattern. The ¹³C label at the carboxyl carbon (C-1) in [1-¹³C]octanoic acid is lost early in metabolism as ¹³CO₂ during the first step of β-oxidation, preventing its use for tracking the alkyl chain's fate in downstream pathways like the TCA cycle [1]. In contrast, the C-2 position-specific label of (2-¹³C)Octanoic acid is retained through multiple cycles of β-oxidation, allowing for the interrogation of metabolic routing, anaplerosis, and cataplerosis, which is impossible with the C-1 labeled analog [2]. This fundamental difference in metabolic fate directly dictates the choice of tracer for specific scientific questions, precluding simple interchangeability among ¹³C-octanoic acid isotopologues.

Quantitative Differentiation of (2-¹³C)Octanoic Acid (287111-06-2): A Comparator-Based Evidence Guide


Quantifying Glycogen Utilization in Smooth Muscle: Direct Comparison of (2-¹³C)Octanoate vs. Acetate as Exogenous Substrates

In a direct head-to-head experiment using porcine carotid arteries, the provision of 0.5 mM (2-¹³C)octanoic acid during a 3-hour contraction period resulted in a 71% increase in glycogen utilization compared to a baseline of glucose as the sole exogenous substrate. This effect was quantitatively similar to that observed with 2 mM sodium acetate, which caused a 74% increase [1]. This demonstrates that octanoate, a fatty acid, is a potent modulator of glycogenolysis, comparable to a simple 2-carbon unit like acetate, but with the added benefit of the position-specific ¹³C label enabling simultaneous tracking of its own oxidation via ¹³C-NMR [1].

Glycogenolysis Smooth Muscle Metabolism 13C-NMR Spectroscopy Substrate Competition

Comparative Synthesis Yield: (2-¹³C)Octanoic Acid vs. [1-¹³C]Palmitic Acid

In a comparative synthesis study, the preparation of ¹³C-labeled medium-chain and long-chain fatty acids from a common precursor (Ba¹³CO₃) showed a marked difference in synthetic efficiency. The synthesis of [1-¹³C]octanoic acid (a close positional analog to the target compound) achieved a yield of over 90%, whereas the synthesis of the long-chain analog, [1-¹³C]palmitic acid, yielded above 85% [1]. This demonstrates a >5 percentage point higher synthetic yield for the medium-chain fatty acid compared to its long-chain counterpart.

Isotope Synthesis Chemical Yield Synthetic Efficiency 13C-Fatty Acids

Positional Labeling for Metabolic Fate Tracking: C-2 Label Retention vs. C-1 Label Loss in β-Oxidation

The choice between [1-¹³C]octanoic acid and (2-¹³C)octanoic acid is dictated by the metabolic information sought. The carboxyl carbon (C-1) of octanoic acid is cleaved as CO₂ during the very first round of mitochondrial β-oxidation, meaning the ¹³C label in [1-¹³C]octanoic acid is rapidly exhaled and lost from downstream metabolites [1]. In contrast, the C-2 carbon of (2-¹³C)octanoic acid is retained within the acyl-CoA chain and, following multiple rounds of β-oxidation, is incorporated into acetyl-CoA, which then enters the TCA cycle. This allows the C-2 label to be traced into TCA cycle intermediates (e.g., citrate, α-ketoglutarate) and related amino acids [2]. This class-level inference establishes that while the ¹³C label in both compounds provides a molecular weight shift (M+1) for MS detection, only the C-2 label enables analysis of anaplerotic and cataplerotic fluxes, a key differentiator for metabolic studies.

Metabolic Flux Analysis Beta-Oxidation Isotopomer Analysis TCA Cycle

Gastric Emptying Breath Test: Comparative Performance of ¹³C-Octanoic Acid vs. Deuterated Octanoic Acid Tracers

The ¹³C-octanoic acid breath test (OBT) is an established method for assessing gastric emptying of solids, with its results validated against the gold-standard method, scintigraphy, in diabetic patient populations [1]. However, direct comparative studies have shown that deuterated ([²H]) octanoic acid provides a kinetic profile that is less complex and more closely equivalent to scintigraphy than the ¹³C label [2]. While the OBT remains a widely used and suitable non-radioactive method for measuring delayed gastric emptying [1], this evidence highlights a nuanced selection criterion: for applications requiring the absolute highest fidelity to scintigraphy, the deuterated tracer is superior. Conversely, the ¹³C-octanoic acid breath test offers a proven, cost-effective, and safe alternative, particularly for routine clinical assessment and large-scale nutritional studies where its established modeling frameworks are well-suited [3].

Gastric Emptying Breath Test Stable Isotope Clinical Diagnostics

High-Impact Applications of (2-¹³C)Octanoic Acid (287111-06-2): Evidence-Driven Scenarios for Scientific and Industrial Use


Metabolic Flux Analysis: Quantifying TCA Cycle Activity from Fatty Acid Oxidation

Researchers investigating mitochondrial function can use (2-¹³C)Octanoic acid to directly quantify the contribution of medium-chain fatty acid oxidation to TCA cycle intermediates. Unlike [1-¹³C]octanoic acid, where the label is lost as CO₂, the C-2 label is retained and incorporated into acetyl-CoA. By measuring the ¹³C enrichment in metabolites like citrate, glutamate, or succinate via LC-MS or NMR, scientists can calculate absolute flux rates through β-oxidation and the TCA cycle. This application is critical in studies of metabolic diseases (e.g., NAFLD, diabetes), cancer metabolism, and cardiac energetics [1].

Development and Validation of Clinical Breath Tests for Gastric Emptying

Clinical researchers and diagnostic companies utilize (2-¹³C)Octanoic acid as the primary tracer for the development and standardization of the ¹³C-octanoic acid breath test (OBT). This non-invasive test is used to diagnose gastroparesis and evaluate the efficacy of prokinetic drugs. The compound is incorporated into a solid test meal (e.g., a muffin or scrambled egg), and the rate of ¹³CO₂ appearance in the patient's breath, measured by isotope ratio mass spectrometry (IRMS), provides a reliable quantitative index of gastric emptying rate. Its established safety profile and extensive clinical validation make it the industry standard for this application [2].

Investigating Substrate Competition and Metabolic Switching in Tissues

Physiologists and pharmacologists use (2-¹³C)Octanoic acid in ex vivo tissue perfusion systems (e.g., working heart, skeletal muscle, liver) to study the Randle cycle and metabolic flexibility. As demonstrated in vascular smooth muscle, the compound can be co-infused with ¹³C-glucose or other substrates to precisely measure how fatty acid availability alters carbohydrate metabolism. ¹³C-NMR spectroscopy allows for real-time, non-destructive monitoring of the fate of the C-2 label in the tissue, enabling researchers to quantify shifts in substrate preference under different physiological or pathological conditions, such as ischemia or drug treatment [3].

Use as a High-Purity Analytical Internal Standard for LC-MS and GC-MS

For analytical chemists and bioanalytical laboratories, (2-¹³C)Octanoic acid (99 atom % ¹³C) serves as an ideal internal standard for the precise quantification of unlabeled octanoic acid in complex biological matrices (e.g., plasma, urine, cell culture media). Its near-identical chemical behavior to the analyte, coupled with a distinct +1 Da mass shift, allows for accurate correction of matrix effects and instrumental variability in LC-MS and GC-MS assays. This ensures the reliability and reproducibility of quantitative data in pharmacokinetic, toxicological, and nutritional studies, meeting the stringent requirements for method validation .

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